molecular formula C23H21F2N5O7 B2956540 3-(5-(1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate CAS No. 1396871-29-6

3-(5-(1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate

Cat. No.: B2956540
CAS No.: 1396871-29-6
M. Wt: 517.446
InChI Key: JLYAATAHTFLNEQ-UHFFFAOYSA-N
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Description

The compound "3-(5-(1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate" is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core linked to an azetidine ring, a 2,4-difluorophenyl group, and an N-methylbenzamide moiety. Its oxalate salt formulation enhances solubility and bioavailability. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability and improved pharmacokinetic properties .

Properties

IUPAC Name

3-[5-[1-[2-(2,4-difluoroanilino)-2-oxoethyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5O3.C2H2O4/c1-24-20(30)13-4-2-3-12(7-13)19-26-21(31-27-19)14-9-28(10-14)11-18(29)25-17-6-5-15(22)8-16(17)23;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3,(H,24,30)(H,25,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYAATAHTFLNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)CC(=O)NC4=C(C=C(C=C4)F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-(1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate is a complex organic molecule with potential biological activities. This article reviews its biological activity, including antimicrobial, cytotoxic, and enzyme inhibitory properties, based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23F2N5O4C_{22}H_{23}F_2N_5O_4, with a molecular weight of approximately 445.45 g/mol. The structure contains several functional groups that contribute to its biological activity, including an azetidine ring, oxadiazole moiety, and difluorophenyl group.

PropertyValue
Molecular FormulaC22H23F2N5O4C_{22}H_{23}F_2N_5O_4
Molecular Weight445.45 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds related to the oxadiazole structure have demonstrated strong bactericidal effects against various bacterial strains, including Staphylococcus spp. and Escherichia coli . The mechanism of action is often attributed to the interference with bacterial biofilm formation and disruption of metabolic pathways due to their chemical structure containing the -N=CO group .

Case Study: Antimicrobial Efficacy

In a comparative study, several oxadiazole derivatives were tested against standard antibiotics. Notably, some synthesized compounds exhibited higher activity than ciprofloxacin, a commonly used antibiotic .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The compound was evaluated using various cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). Results indicated that certain derivatives did not significantly affect cell viability and sometimes even enhanced it at specific concentrations .

Table 2: Cytotoxicity Results

Compound IDCell LineConcentration (µM)Viability (%)
24L92912110
25L92910070
29A54950105

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, studies have focused on its activity against glucosidases, which are important in carbohydrate metabolism. Initial findings suggest that it may inhibit α-amylase and α-glucosidase effectively, which could have implications for managing diabetes .

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µg/ml)Standard (Acarbose) IC50 (µg/ml)
α-Amylase40.00 - 80.0034.71
α-Glucosidase46.01 - 81.6534.72

Comparison with Similar Compounds

Structural Analogues

A. Heterocyclic Core Variations 1. 1,2,4-Oxadiazole Derivatives - Compound A: 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-N-{[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}benzamide - Key Differences: Replaces the azetidine and 2,4-difluorophenyl groups with a trifluoromethyl-oxadiazole and thiazole-containing tetrahydropyran. - Compound B: (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate - Key Differences: Features a benzoxazine-acetate instead of azetidine and benzamide. - Implications: The benzoxazine moiety may confer distinct hydrogen-bonding interactions, altering target selectivity.

B. Azetidine-Containing Analogues

Compound C : N-(((3S,3aS)-7-(6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide

  • Key Differences : Incorporates a benzo-oxazolo-oxazine scaffold instead of a simple azetidine.
  • Implications : The fused bicyclic system may improve binding to planar active sites but increase molecular weight (~100 Da higher than the target compound).

Pharmacological and Physicochemical Properties
Parameter Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~475 (estimated) 561 402 498
LogP (Predicted) 2.8–3.5 (high lipophilicity) 4.1 2.2 3.0
Solubility Moderate (oxalate salt) Low (neutral trifluoromethyl) Moderate (ester group) Low (bulky bicyclic core)
Synthetic Yield Not reported 45–50% "Ethical yields" (~60%) 45.5%

Key Observations :

  • The target compound’s oxalate salt likely improves aqueous solubility compared to neutral analogues like Compound A.
  • The 2,4-difluorophenyl group balances lipophilicity better than the trifluoromethyl group in Compound A, which may reduce toxicity risks.
  • Compound B’s benzoxazine-acetate structure suggests divergent bioactivity, possibly targeting cyclooxygenase (COX) or histone deacetylase (HDAC) enzymes .

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